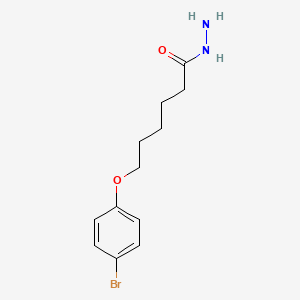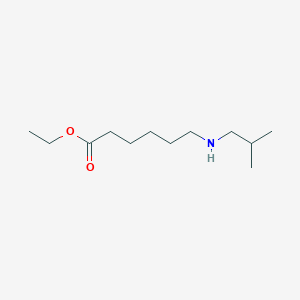
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a hexanoic acid chain, which is further substituted with a 4-bromo-2-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide typically involves the following steps:
Preparation of 4-Bromo-2-chlorophenol: This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid: The 4-bromo-2-chlorophenol is reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester, which is then hydrolyzed to yield the acid.
Conversion to Hydrazide: The 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of the corresponding azide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazide derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenoxy group may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromo-2-chlorophenoxy)-butanoic acid hydrazide
- 6-(4-Bromo-2-chlorophenoxy)-pentanoic acid hydrazide
- 6-(4-Bromo-2-chlorophenoxy)-heptanoic acid hydrazide
Uniqueness
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and biological activity. Compared to shorter or longer chain analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
6-(4-bromo-2-chlorophenoxy)hexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2/c13-9-5-6-11(10(14)8-9)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKAOPGOWWQJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[6-(pyrrolidin-1-yl)hexyl]amine](/img/structure/B7895644.png)







![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)
